Enhanced Air and Moisture Stability Relative to Boronic Acids
Potassium organotrifluoroborates exhibit superior stability to air and moisture compared to boronic acids and boronate esters, which are often prone to oxidation, hydrolysis, and decomposition during storage and handling [1]. This is a class-level property where the tetracoordinate boron center in the trifluoroborate is less electrophilic and more resistant to attack by nucleophiles like water [2].
| Evidence Dimension | Stability to Air and Moisture |
|---|---|
| Target Compound Data | Indefinitely stable as a solid under ambient conditions [1]. |
| Comparator Or Baseline | Boronic acids (e.g., 2,4-difluorobenzylboronic acid): Prone to variable degrees of anhydride formation (boroxine) and decomposition upon exposure to air and moisture, often requiring cold storage under inert atmosphere [2]. |
| Quantified Difference | Qualitative difference: Trifluoroborates are bench-stable solids; boronic acids are less stable and often require careful handling and storage. |
| Conditions | Ambient laboratory conditions (air atmosphere, room temperature). |
Why This Matters
This enhanced stability reduces procurement and inventory complexity, lowers waste from decomposed reagents, and improves experimental reproducibility by ensuring a consistent, active reagent concentration.
- [1] Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Tree. The Journal of Organic Chemistry, 80(16), 7837–7848. View Source
- [2] Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. View Source
